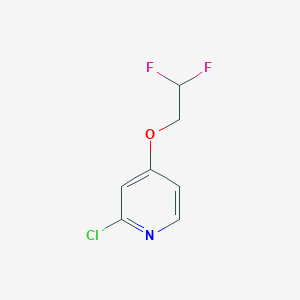

2-Chloro-4-(2,2-difluoroethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

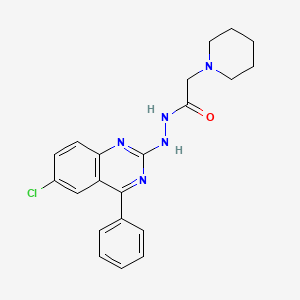

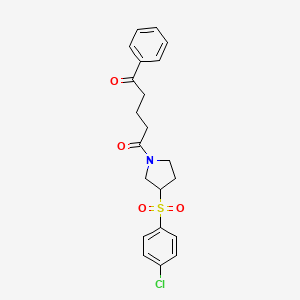

2-Chloro-4-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It is used as an intermediate for Lansoprazole , a gastric proton pump inhibitor.

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Aplicaciones Científicas De Investigación

Synthesis of Herbicides and Pesticides 2-Chloro-4-(2,2-difluoroethoxy)pyridine derivatives have been utilized as key intermediates in the synthesis of efficient herbicides like trifloxysulfuron. The reaction involves several steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, leading to a significant overall yield (Zuo Hang-dong, 2010). Similarly, pyridine derivatives like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide show potential in insecticidal applications, underlining the role of pyridine rings as active components in pesticide discovery (Dongqing Liu et al., 2006).

Material Science and Chemistry In material science, the study of compounds like 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine radical cation salts has revealed unique photoluminescent and magnetic properties, indicating potential applications in the fields of molecular electronics and materials science. These compounds showcase structural diversity and interactive properties, like luminescence and paramagnetism, due to their complex formulations and interactions between organic and inorganic components (F. Pointillart et al., 2009).

Synthesis of Pyridine Derivatives Furthermore, the synthesis of various pyridine derivatives, such as 2-(2,4-Difluorophenyl)pyridine, demonstrates the versatility of pyridine compounds in organic synthesis. The Suzuki cross-coupling reaction, a critical step in this synthesis, highlights the potential of these compounds as building blocks for more complex organic molecules (Ding Yuqiang, 2011).

Propiedades

IUPAC Name |

2-chloro-4-(2,2-difluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLXRGAIMADCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2602830.png)

![3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2602834.png)

![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)

![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)